Roxburic acid
Description
Overview of Triterpenoids as Bioactive Natural Products
Triterpenoids are a large and structurally diverse class of natural products, composed of thirty carbon atoms derived from the precursor squalene (B77637). rsc.orgglpbio.com These compounds are widely distributed in the plant kingdom, found in fruits, vegetables, and medicinal herbs. glpbio.com Triterpenoids are classified based on their carbon skeleton, with pentacyclic triterpenoids being one of the most common and extensively studied groups. rsc.orgpreprints.org The major types of pentacyclic triterpenoids include the oleanane, ursane (B1242777), and lupane (B1675458) skeletons. rsc.orgpreprints.org
These natural compounds have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities. doi.org Research has demonstrated that triterpenoids possess numerous biological effects, including anti-inflammatory, antiviral, anticancer, antioxidant, and hepatoprotective properties. rsc.orgdoi.orgnih.gov Their diverse chemical structures contribute to their varied bioactivities, making them a fertile ground for the discovery of new therapeutic agents. glpbio.com For instance, oleanolic acid is noted for its hepatoprotective effects, while ursolic acid and betulinic acid have been investigated for their anticancer potential. rsc.orgpreprints.org The inherent bioactivity of triterpenoids underscores their importance in natural product chemistry and drug discovery.
Historical Context and Significance of Roxburic Acid Research
This compound was first isolated and its structure elucidated in 1987 by Liang from the fruit of Rosa roxburghii Tratt, a plant with a history of use in traditional Chinese medicine. scielo.brresearchgate.netscielo.br This plant, recognized in historical texts like the "Compendium of Materia Medica," has been traditionally used for digestive ailments. scielo.br The discovery of this compound was a significant contribution to the phytochemical understanding of this medicinal and edible fruit. scielo.brscielo.br
The significance of this compound research is rooted in its classification as a pentacyclic triterpenoid (B12794562) of the ursane type. rsc.orgscielo.br This places it within a family of compounds known for their potent biological activities. nih.gov The initial isolation from a plant with established medicinal use provided a strong impetus for further investigation into its potential pharmacological properties. Subsequent research has sought to explore these properties, contributing to the broader understanding of how specific triterpenoids from natural sources can be harnessed for their therapeutic potential.
Scope and Academic Relevance of this compound Investigations
The academic relevance of this compound is highlighted by the scope of scientific investigations into its biological activities. Research has primarily focused on its potential as an anti-inflammatory and anticancer agent. It has been identified as a pentacyclic triterpenoid with a molecular formula of C30H48O6. scielo.br
Studies have explored its anti-inflammatory mechanisms, noting its activity as an inhibitor of cyclooxygenase (COX) enzymes. Furthermore, its potential in oncology has been a significant area of research, with studies indicating it may suppress the growth of certain cancer cells. The investigation into this compound extends to its role as a component of plant extracts used in traditional medicine, aiming to validate and understand the scientific basis for their use. nih.gov The continued research into this compound and its derivatives is a testament to its academic importance in the search for new bioactive compounds from natural sources.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H48O6 | scielo.br |
| Molecular Weight | 504.70 g/mol | scielo.br |
| Classification | Pentacyclic Triterpenoid (Ursane-type) | rsc.orgscielo.br |
| Natural Source | Rosa roxburghii fruit, Anoectochilus roxburghii | scielo.brscilit.comresearchgate.net |
Table 2: Researched Biological Activities of this compound
| Activity Investigated | Findings / Area of Study | Source(s) |
| Anti-inflammatory | Investigated as an inhibitor of COX-1 and COX-2 enzymes. | glpbio.comchemicalbook.commedchemexpress.com |
| Anticancer | Studied for its effects on suppressing tumor cell growth. | scielo.br |
| Antioxidant | Component of plant extracts with demonstrated antioxidant effects. | scielo.brscielo.br |
Structure
2D Structure
3D Structure
Properties
CAS No. |
108657-25-6 |
|---|---|
Molecular Formula |
C30H48O6 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aR,6bR,7S,10S,11R,12aS,14bR)-1,7,10,11-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-16-10-11-30(24(34)35)13-12-27(5)17(22(30)29(16,7)36)8-9-19-26(4)15-18(31)23(33)25(2,3)20(26)14-21(32)28(19,27)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18-,19-,20?,21+,22+,23-,26-,27-,28+,29-,30+/m1/s1 |
InChI Key |
OTMKLLGULDKXFS-DSZNRGTLSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(C(CC5C4(CC(C(C5(C)C)O)O)C)O)C)C2C1(C)O)C)C(=O)O |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3([C@H](CC5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)O)C)[C@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(C(CC5C4(CC(C(C5(C)C)O)O)C)O)C)C2C1(C)O)C)C(=O)O |
Synonyms |
2,3,7,19-tetrahydroxyurs-12-en-28-oic acid roxburic acid |
Origin of Product |
United States |
Natural Occurrence and Isolation of Roxburic Acid
Botanical Sources and Phytogeographical Distribution
Roxburic acid has been isolated from several distinct botanical sources, each with its own unique geographical footprint.
This species, commonly known as the chestnut rose, is a flowering plant belonging to the Rosaceae family. wikipedia.org It is a significant source of triterpene acids, with this compound being one of the main components found in its fruits. nih.gov
Rosa roxburghii is native to the eastern Himalayas, Tibet, and central and southern China. wikipedia.org It thrives in mountain forests, thickets, on slopes, and along streams, typically at altitudes ranging from 500 to 1,400 meters above sea level. wikipedia.org In China, particularly in Guizhou Province, it is extensively cultivated for its vitamin C-rich hips. wikipedia.orgresearchgate.net The plant's distribution also extends to Japan. wikipedia.org Studies have indicated that Guizhou Province is the center of origin for this species. researchgate.net
This compound is a known constituent of Gentiana macrophylla, a plant from the Gentianaceae family. medchemexpress.comchemsrc.comresearchgate.net It is considered a chemotaxonomic marker for species within the Section Cruciata of the Gentiana genus. researchgate.net
Gentiana macrophylla is widely distributed in the alpine areas of temperate regions worldwide. researchgate.net Its range includes the Mongolian Plateau and various regions of the Balkans. researchgate.netresearchgate.net
This perennial herb, a member of the Orchidaceae family, is another botanical source of this compound. researchgate.netresearchgate.netnih.govnih.govtandfonline.com A variant, this compound A, has also been isolated from this plant. researchgate.netnih.govhorizonepublishing.com
Anoectochilus roxburghii is primarily found in the tropical and subtropical regions of China, including the provinces of Fujian, Zhejiang, and Guangxi. mdpi.com Its distribution also extends to Japan, Vietnam, Thailand, India, Nepal, Bhutan, Myanmar, Laos, Cambodia, and Malaysia. horizonepublishing.commdpi.com It is also found in the Western Himalaya region of India, specifically in Uttarakhand. scielo.sa.crias.ac.in
This compound was originally isolated from oak galls. researchgate.net These abnormal growths are formed on oak trees as a reaction to the larvae of gall wasps. metroparks.comwoodland-ways.co.uk The galls contain high concentrations of tannins, including gallotannic acid. metroparks.comwoodland-ways.co.ukhebronoutdoors.co.uk Quercus infectoria, the Aleppo oak, is a notable source of these galls, which contain 50-70% tannin. wikipedia.org
Oak trees are widespread across the Northern Hemisphere, and the specific distribution of gall-producing species can vary.
This climbing shrub from the Fabaceae family has also been identified as a source of this compound.
Dalbergia benthami is found in sparse forests and among bushes in Guangdong, Guangxi, Guizhou, Hainan, and Taiwan. efloras.org Its distribution also includes Vietnam. efloras.org
Oak Galls
Methodologies for this compound Extraction from Biological Matrices
The extraction of this compound from its natural sources involves multi-step laboratory procedures. A general approach often begins with the collection and drying of the plant material, such as the roots of Gentiana macrophylla or the fruits of Rosa roxburghii. nih.govresearchgate.net
The dried material is typically ground into a powder and then subjected to extraction with a solvent. For instance, in the case of Gentiana macrophylla, the powdered roots have been extracted with solvents like chloroform (B151607). researchgate.net Similarly, an ethanol (B145695) extract of fresh Anoectochilus roxburghii has been used to isolate this compound A. researchgate.netnih.gov
Following the initial extraction, the resulting crude extract undergoes various chromatographic techniques for the isolation and purification of this compound. These methods can include column chromatography over silica (B1680970) gel. The fractions collected from the column are then further purified, often using techniques like preparative thin-layer chromatography or recrystallization to yield the pure compound.
For the fruits of Rosa roxburghii, the triterpene acids, including this compound, have been analyzed using advanced techniques like Ultra-Performance Liquid Chromatography-Q-Exactive Orbitrap/Mass Spectrometry (UPLC-Q-Exactive Orbitrap/MS). nih.gov
A patented method for preparing this compound involves dehydrating the plant material before extraction with 95% ethanol. The resulting extract is then concentrated and subjected to further purification steps, which may include liquid-liquid extraction with solvents like ethyl acetate (B1210297), followed by concentration under reduced pressure. google.com
The final identification and structural elucidation of the isolated this compound are confirmed using various spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). researchgate.net
Data Tables
Table 1: Botanical Sources and Phytogeographical Distribution of this compound
| Botanical Source | Family | Part(s) of Plant Containing this compound | Phytogeographical Distribution |
| Rosa roxburghii (Tratt) | Rosaceae | Fruits nih.govscielo.br | Eastern Himalayas, Tibet, Central and Southern China, Japan wikipedia.org |
| Gentiana macrophylla (Pall) | Gentianaceae | Roots researchgate.net | Alpine regions of temperate zones worldwide, including the Mongolian Plateau and the Balkans researchgate.netresearchgate.net |
| Anoectochilus roxburghii (Wall.) Lindl. | Orchidaceae | Whole plant researchgate.netresearchgate.net | Tropical and subtropical regions of China, Japan, Vietnam, Thailand, India, Nepal, Bhutan, Myanmar, Laos, Cambodia, Malaysia horizonepublishing.commdpi.com |
| Oak Galls (Quercus spp.) | Fagaceae | Galls researchgate.net | Widespread in the Northern Hemisphere |
| Dalbergia benthami (Prain) | Fabaceae | Not specified | Guangdong, Guangxi, Guizhou, Hainan, Taiwan, Vietnam efloras.org |
Solvent-Based Extraction Techniques
The initial step in isolating this compound from its plant sources typically involves solvent-based extraction. This process is designed to efficiently remove a broad range of chemical constituents from the plant material, including the target triterpenoid (B12794562).
Research on Rosa roxburghii fruits demonstrates a common approach where the plant material is first crushed and then extracted with a polar solvent like methanol (B129727) at room temperature. acs.org Following this, the crude extract is concentrated under vacuum and then subjected to liquid-liquid partitioning. This technique involves separating compounds based on their differential solubility in two immiscible liquids. For instance, the concentrated methanolic extract is often partitioned between water and a less polar organic solvent, such as ethyl acetate. acs.org This partitioning step helps to separate the more nonpolar compounds, including many triterpenoids like this compound, into the ethyl acetate layer, thereby removing highly polar impurities like sugars and some glycosides which remain in the aqueous layer.
In the case of Anoectochilus roxburghii, an ethanol extract of the fresh plant has been used as the starting point for isolating a derivative, this compound A. acgpubs.orgcolumn-chromatography.com Ethanol is another effective solvent for extracting triterpenoids due to its ability to dissolve a wide range of organic molecules. The choice of solvent is critical and is often determined by the polarity of the target compound and the desire to minimize the co-extraction of undesirable substances.
| Plant Source | Extraction Solvent | Technique |
| Rosa roxburghii (fruits) | Methanol | Maceration at room temperature |
| Anoectochilus roxburghii | Ethanol | Not specified |
Advanced Extraction Technologies
While traditional solvent extraction methods are widely used, modern techniques can offer improved efficiency, reduced solvent consumption, and shorter extraction times. For the extraction of triterpenoids in general, several advanced technologies are employed, although specific applications to this compound are not extensively detailed in current literature.
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the cellular structure, enhancing solvent penetration and facilitating the release of intracellular compounds. nih.gov This method is noted for its rapidity and high efficiency in extracting triterpenoids. rochester.edu
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, causing a rapid increase in temperature and internal pressure within the plant cells. This pressure gradient leads to cell rupture and the release of phytochemicals into the solvent. MAE is recognized for being much faster than conventional methods like Soxhlet extraction and can lead to higher extraction efficiencies for triterpenic acids. lcms.cz
| Technology | Principle | Advantages for Triterpenoid Extraction |
| Ultrasound-Assisted Extraction (UAE) | Cell disruption by cavitation | Increased efficiency, reduced time and solvent use. nih.gov |
| Microwave-Assisted Extraction (MAE) | Rapid heating and cell rupture | Faster extraction, higher efficiency. lcms.cz |
Chromatographic and Non-Chromatographic Purification Strategies
Following initial extraction, the resulting crude mixture contains a multitude of compounds. Therefore, a systematic purification process is essential to isolate this compound in a pure form. This typically involves a combination of chromatographic techniques.
Column Chromatography Approaches
Column chromatography is a fundamental purification technique in natural product chemistry. column-chromatography.comorgchemboulder.com It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
In the purification of triterpenoids from Rosa roxburghii, a common strategy involves initial fractionation of the crude extract using a silica gel column. acs.org Silica gel is a polar adsorbent, and a gradient elution system, for example, with increasing polarity using mixtures of chloroform and methanol, is employed. acs.org This separates the extract into several fractions of decreasing complexity.
Further purification of these primary fractions is often achieved using reversed-phase column chromatography. One such method is Medium Pressure Liquid Chromatography (MPLC) with a C18-functionalized silica gel stationary phase. In this case, a gradient of decreasing polarity, such as aqueous methanol, is used to elute the compounds. acs.org
| Chromatography Type | Stationary Phase | Mobile Phase Example | Purpose |
| Gravity Column | Silica Gel | Chloroform-Methanol gradient | Initial fractionation of crude extract. acs.org |
| MPLC | C18 Reversed-Phase | Methanol-Water gradient | Further purification of fractions. acs.org |
Preparative High-Performance Liquid Chromatography (HPLC)
For the final isolation of highly pure compounds, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govteledynelabs.com This technique uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and separation efficiency.
In studies on Rosa roxburghii, preparative HPLC has been instrumental in isolating individual triterpenoids. acs.org A common setup utilizes a reversed-phase C18 column. The mobile phase is typically a mixture of methanol and water, often run in an isocratic mode (constant composition) or with a shallow gradient to achieve fine separation. acs.orgacgpubs.org The separated compounds are detected as they exit the column, usually by a UV detector, and collected in fractions.
| Column Type | Mobile Phase | Application Example |
| Reversed-Phase C18 | Methanol-Water | Isolation of triterpenoids from Rosa roxburghii fractions. acs.orgacgpubs.org |
Crystallization and Other Isolation Methods
Crystallization is often the final step in the purification process, yielding the compound in a highly pure, crystalline form. This method relies on the principle that a pure compound will form a well-defined crystal lattice when precipitated slowly from a supersaturated solution. The choice of solvent is crucial; the compound should be sparingly soluble at low temperatures and more soluble at higher temperatures. While the isolation of triterpenoids from Rosa roxburghii has been achieved where a compound crystallized from a chromatographic subfraction, specific conditions for the crystallization of this compound itself are not widely documented. acs.org
In some instances, saponins, which are glycosides of triterpenoids, are not easily crystallized and may present as amorphous powders. google.com If this compound is isolated from a saponin-rich fraction, this property might be relevant. The isolation process concludes with the structural elucidation of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biosynthetic Pathways and Metabolic Engineering of Roxburic Acid
Proposed Biosynthetic Routes for Triterpenoid (B12794562) Skeletons
The universal building blocks for all terpenoids, including roxburic acid, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov These pathways are spatially separated within the plant cell, a compartmentalization that segregates the synthesis of different classes of terpenes. nih.gov
Mevalonate (MVA) Pathway Contributions
The MVA pathway is the principal route for the biosynthesis of triterpenoids, including the ursane (B1242777) skeleton of this compound. nih.govnih.gov This pathway operates in the cytoplasm and endoplasmic reticulum of plant cells. nih.gov It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR), is a key rate-limiting step in the pathway. nih.govmdpi.com Mevalonate is then phosphorylated and decarboxylated to yield IPP, which can be isomerized to DMAPP. nih.gov The sequential condensation of two IPP units with one DMAPP unit produces farnesyl diphosphate (FPP), a C15 intermediate. Finally, two molecules of FPP are joined head-to-head by squalene (B77637) synthase (SQS) to form squalene, the C30 precursor that is the direct antecedent of all triterpenoids. nih.gov
Key Enzymes of the Mevalonate (MVA) Pathway for Triterpenoid Precursor Synthesis
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Acetoacetyl-CoA thiolase | AACT | Condenses two Acetyl-CoA molecules to form Acetoacetyl-CoA. | nih.gov |
| HMG-CoA synthase | HMGS | Condenses Acetoacetyl-CoA and Acetyl-CoA to form HMG-CoA. | nih.gov |
| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate (rate-limiting step). | nih.govmdpi.com |
| Mevalonate kinase | MVK | Phosphorylates mevalonate. | nih.gov |
| Phosphomevalonate kinase | PMK | Adds a second phosphate group to mevalonate-5-phosphate. | nih.gov |
| Mevalonate-5-pyrophosphate decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to form IPP. | nih.gov |
| Isopentenyl diphosphate isomerase | IDI | Interconverts IPP and DMAPP. | nih.gov |
| Farnesyl diphosphate synthase | FPPS | Synthesizes FPP from DMAPP and two IPP molecules. | nih.gov |
| Squalene synthase | SQS | Condenses two FPP molecules to form squalene. | nih.gov |
Methylerythritol Phosphate (MEP) Pathway Considerations
The MEP pathway, located in the plastids, synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov In higher plants, this pathway is primarily responsible for producing precursors for smaller terpenes like monoterpenes (C10) and diterpenes (C20), as well as carotenoids and the side chains of chlorophylls. While the MVA pathway is the established route for triterpenoid synthesis, some evidence suggests a degree of "crosstalk" between the two pathways, where intermediates like IPP might be transported between the cytosol and plastids. However, for the purpose of triterpenoid skeleton formation, the MEP pathway is generally considered to have a minor or indirect role.
Enzymatic Steps and Key Biotransformations in this compound Synthesis
The synthesis of this compound from the linear squalene precursor involves a series of complex enzymatic reactions that build its characteristic polycyclic structure and add specific functional groups. This process is initiated by cyclization and followed by extensive oxidative modifications.
The first committed step is the epoxidation of squalene to 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene epoxidase (SQE). nih.gov This epoxide is the crucial substrate for a class of enzymes known as oxidosqualene cyclases (OSCs). For this compound, which has an ursane skeleton, the specific OSC involved is β-amyrin synthase (BAS). ontosight.aiwikipedia.org This enzyme catalyzes a complex cascade of cyclizations and rearrangements of 2,3-oxidosqualene to produce the pentacyclic scaffold α-amyrin, the direct precursor to all ursane-type triterpenoids. nih.govoup.com
Following the formation of the α-amyrin backbone, a series of post-cyclization modifications occur, which are primarily catalyzed by cytochrome P450 monooxygenases (P450s). frontiersin.orgfrontiersin.orgresearchgate.net These enzymes are responsible for the regio- and stereospecific hydroxylation of the triterpene skeleton. frontiersin.org For this compound (2,3,7,19-tetrahydroxyurs-12-en-28-oic acid), this involves several key oxidative steps:
The precise sequence of these oxidative steps is not fully elucidated and may vary between plant species. The combination of a specific OSC (β-amyrin synthase) and a suite of dedicated P450s ultimately defines the final structure of this compound.
Strategies for Enhanced this compound Production through Metabolic Engineering
The low abundance of this compound in its natural plant sources necessitates the development of biotechnological strategies to increase its production. Metabolic engineering, applied to both microbial hosts and plant cultures, offers promising avenues for enhancing yields.
Genetic Manipulation of Host Organisms
Microbial platforms, particularly the yeast Saccharomyces cerevisiae, are attractive for producing triterpenoids because they possess a native MVA pathway. nih.govmdpi.com Several genetic strategies can be employed to channel metabolic flux towards a target triterpenoid like this compound.
Genetic Engineering Strategies for Enhanced Triterpenoid Production in Yeast
| Strategy | Target Gene(s) | Description | Reference |
|---|---|---|---|
| Upregulation of MVA Pathway | tHMGR, ERG20, SQS (ERG9), IDI | Overexpression of key enzymes in the MVA pathway to increase the supply of precursors FPP and 2,3-oxidosqualene. Using a truncated version of HMG-CoA reductase (tHMGR) removes feedback inhibition. | mdpi.com |
| Expression of Heterologous Biosynthetic Genes | β-amyrin synthase (BAS), Cytochrome P450s (CYPs), Cytochrome P450 Reductase (CPR) | Introducing the plant genes responsible for cyclizing 2,3-oxidosqualene to α-amyrin and subsequent oxidative modifications to form this compound. Co-expression with a suitable CPR is vital for P450 activity. | nih.govbiorxiv.org |
| Downregulation of Competing Pathways | ERG7 (lanosterol synthase) | Blocking or reducing the flux towards competing pathways, such as sterol (e.g., ergosterol) biosynthesis, which also uses 2,3-oxidosqualene as a precursor. | biorxiv.org |
| Cofactor Engineering | Various dehydrogenases | Optimizing the supply of NADPH, which is a required cofactor for P450 enzymes, to ensure efficient hydroxylation reactions. | biorxiv.org |
By combining these approaches, a yeast strain can be engineered to convert a simple carbon source like glucose into the complex this compound molecule. This involves creating a heterologous pathway by introducing the plant-derived genes for β-amyrin synthase and the necessary P450s into a yeast chassis that has been optimized for high precursor supply. nih.govnih.gov
Plant Tissue Culture Optimization for Secondary Metabolite Accumulation
An alternative to microbial fermentation is the use of plant cell or organ cultures, such as hairy root cultures. Hairy roots, induced by infection with Agrobacterium rhizogenes, are often genetically stable, exhibit rapid growth in hormone-free media, and can produce secondary metabolites at levels comparable to or even exceeding the parent plant. mdpi.comoup.comfrontiersin.orgresearchgate.net The production of triterpenoids, including this compound, in these cultures can be enhanced through several optimization strategies:
These plant-based in vitro systems provide a controllable and sustainable platform for producing complex phytochemicals like this compound, independent of geographical and climatic constraints.
Biotechnological Production in Microbial Systems
The production of complex plant-derived natural products like this compound through traditional chemical synthesis is often commercially unviable due to low yields and the requirement for harsh reaction conditions. Microbial fermentation using engineered microorganisms presents a promising and sustainable alternative. scielo.brsciepublish.com While the heterologous production of this compound itself has not yet been reported, extensive research into the microbial synthesis of related triterpenoids, particularly ursolic acid, in model organisms like Saccharomyces cerevisiae (baker's yeast) and Yarrowia lipolytica, provides a clear blueprint for future endeavors. sciepublish.comacs.orgnih.gov
The general strategy for producing ursane-type triterpenoids, such as this compound, in a microbial host involves the heterologous expression of the plant biosynthetic genes. nih.gov This typically begins with establishing a robust production platform for the triterpenoid backbone. For this compound, this would be α-amyrin, the direct precursor to the ursane skeleton. cip.com.cn The biosynthesis of α-amyrin initiates from acetyl-CoA, a central metabolite in yeast, which is converted to 2,3-oxidosqualene through the endogenous mevalonate (MVA) pathway. mdpi.com The expression of a plant-derived α-amyrin synthase then cyclizes 2,3-oxidosqualene to α-amyrin. mdpi.com
To achieve high yields of the precursor, metabolic engineering strategies are employed to enhance the carbon flux towards α-amyrin. These strategies include:
Upregulation of the Mevalonate (MVA) Pathway: Overexpression of key rate-limiting enzymes in the MVA pathway, such as a truncated version of HMG-CoA reductase (tHMG1), can significantly increase the supply of the precursor 2,3-oxidosqualene. biorxiv.orgbiorxiv.org
Downregulation of Competing Pathways: The primary competing pathway for 2,3-oxidosqualene in yeast is the ergosterol (B1671047) biosynthesis pathway, which is essential for cell viability. To redirect flux towards triterpenoid synthesis, the expression of lanosterol (B1674476) synthase (ERG7), the first enzyme in the ergosterol pathway, can be downregulated. biorxiv.org
Enhancing Precursor and Cofactor Supply: The synthesis of triterpenoids is an energy and resource-intensive process. Engineering the supply of acetyl-CoA and the reducing cofactor NADPH is crucial for high productivity. sciepublish.comacs.org
Once a high-titer α-amyrin-producing yeast strain is established, the subsequent challenge lies in identifying and expressing the specific enzymes that modify the α-amyrin backbone to yield this compound. Based on transcriptomic analyses of Rosa roxburghii, it is hypothesized that a series of cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs) are responsible for the hydroxylation and glycosylation steps that convert α-amyrin into this compound. acs.orgnih.gov
The successful production of ursolic acid in S. cerevisiae at titers reaching up to 8.59 g/L in fed-batch fermentors has been achieved by co-expressing an α-amyrin synthase with a specific cytochrome P450 oxidase and its corresponding cytochrome P450 reductase (CPR). acs.org A similar approach would be necessary for this compound, requiring the systematic testing of candidate CYPs and UGTs from R. roxburghii in the engineered yeast chassis. The successful identification and functional expression of these enzymes would complete the heterologous biosynthetic pathway, enabling the microbial production of this compound.
The table below outlines the key enzymatic steps and corresponding genes that would be targeted for the heterologous production of this compound in a microbial host like Saccharomyces cerevisiae.
| Metabolic Step | Enzyme | Gene(s) (Example from S. cerevisiae or Plant) | Engineering Strategy |
| Acetyl-CoA to Mevalonate | HMG-CoA reductase | HMG1 (S. cerevisiae) | Overexpression of a truncated, feedback-insensitive version (tHMG1) |
| Mevalonate to FPP | Mevalonate pathway enzymes | ERG12, ERG8, ERG19, IDI1 (S. cerevisiae) | Overexpression to increase pathway flux |
| FPP to Squalene | Squalene synthase | ERG9 (S. cerevisiae) | Overexpression |
| Squalene to 2,3-Oxidosqualene | Squalene epoxidase | ERG1 (S. cerevisiae) | Overexpression |
| 2,3-Oxidosqualene to α-Amyrin | α-Amyrin synthase | CrMAS (Catharanthus roseus) | Heterologous expression |
| α-Amyrin to Hydroxylated Intermediates | Cytochrome P450 Monooxygenases | Candidate CYPs from Rosa roxburghii (e.g., CYP716A, CYP72A families) | Heterologous expression with a suitable CPR |
| Hydroxylated Intermediates to this compound (Glycoside) | UDP-Glycosyltransferases | Candidate UGTs from Rosa roxburghii (e.g., UGT74F2, UGT85A2) | Heterologous expression |
Chemical Synthesis and Derivatization of Roxburic Acid
Total Synthesis Approaches for Roxburic Acid
To date, a complete total synthesis of this compound has not been reported in the scientific literature. However, the synthesis of other structurally related and complex ursane-type triterpenoids, such as ursolic acid, corosolic acid, and asiatic acid, provides a roadmap for potential synthetic strategies that could be adapted for this compound. mdpi.com The total synthesis of such molecules is a formidable task that requires precise control over stereochemistry and the strategic assembly of the pentacyclic core.
A retrosynthetic analysis of this compound would logically begin with simplifying the complex pentacyclic structure by disconnecting key bonds to reveal more manageable synthons and, ultimately, commercially available starting materials. citycollegekolkata.orgewadirect.comwikipedia.org
Key Retrosynthetic Disconnections:
A plausible retrosynthetic strategy for the ursane (B1242777) skeleton would involve disconnections that break the molecule down into key building blocks. This could involve:
Ring E Formation: A late-stage intramolecular reaction, such as an aldol (B89426) condensation or a Michael addition, could be envisioned to close the E-ring.
Ring C/D Annulation: A Diels-Alder reaction or a cationic polyene cyclization could be a powerful strategy to construct the C and D rings simultaneously, a common approach in terpene synthesis.
A/B Ring System: The A and B rings could be constructed from a suitable bicyclic precursor, which in turn could be derived from simpler, commercially available chiral pool materials or assembled through stereoselective reactions.
Synthesis of Key Intermediates:
The synthesis of key intermediates is a critical phase in the total synthesis of complex natural products. chemrxiv.orgrsc.org For a molecule like this compound, the synthesis would likely involve the preparation of highly functionalized fragments that can be coupled together. For instance, the synthesis of a polyhydroxylated A-ring fragment would be a crucial step, potentially starting from a chiral precursor and involving stereoselective oxidations and reductions. mdpi.com
Table 1: Potential Key Intermediates in a Hypothetical this compound Synthesis
| Intermediate | Description | Potential Synthetic Route |
| A/B-ring precursor | A chiral, functionalized decalin system | Asymmetric Diels-Alder reaction, Robinson annulation |
| D/E-ring precursor | A functionalized bicyclic system | Intramolecular cyclization, conjugate addition |
| Polyene precursor | A linear polyene for biomimetic cyclization | Wittig reactions, Horner-Wadsworth-Emmons olefination |
The synthesis of this compound presents numerous stereochemical challenges due to its multiple stereocenters. Achieving the correct relative and absolute stereochemistry is paramount.
Stereocenter Control: The ursane skeleton features a dense array of stereocenters. Controlling the stereochemistry during carbon-carbon bond formation is a significant hurdle. Substrate-controlled and reagent-controlled stereoselective reactions would need to be employed.
Enantioselectivity: To obtain a single enantiomer of this compound, the synthesis must be enantioselective. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool material. The development of enantioselective methods for the synthesis of complex molecules is a major focus of modern organic chemistry.
Ring Junction Stereochemistry: The stereochemistry of the ring junctions in the pentacyclic system must be precisely controlled. Cyclization reactions would need to be designed to favor the formation of the desired diastereomer.
The stereoselective synthesis of triterpene glycosides of the ursane type has been achieved using methods like acid-catalyzed glycosylation with glycals, which could be a relevant strategy for derivatization. acs.orgnih.gov
Retrosynthetic Analysis and Key Intermediate Synthesis
Semi-synthetic Modifications of Naturally Occurring this compound
Semi-synthesis, which involves the chemical modification of a readily available natural product, is a more practical approach to obtain derivatives of this compound. researchgate.net This strategy leverages the existing complex scaffold of the natural product to create novel compounds with potentially enhanced biological activities.
While specific semi-synthetic modifications of this compound are not extensively documented, general strategies applied to other pentacyclic triterpenoids can be considered. These modifications often target the functional groups present in the molecule, such as hydroxyl and carboxylic acid groups.
Table 2: Potential Semi-synthetic Modifications of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative |
| Carboxylic Acid (C-28) | Esterification | Alcohols, DCC/DMAP | Ester analogues |
| Carboxylic Acid (C-28) | Amidation | Amines, coupling agents | Amide analogues |
| Hydroxyl Groups | Acylation | Acid chlorides, anhydrides | Acyl derivatives |
| Hydroxyl Groups | Etherification | Alkyl halides, Williamson ether synthesis | Ether analogues |
| Hydroxyl Groups | Oxidation | Oxidizing agents (e.g., PCC, DMP) | Ketone derivatives |
Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies
The synthesis of analogues and derivatives is crucial for understanding the structure-activity relationships (SAR) of this compound. nih.govslideshare.netdrugdesign.orgiomcworld.comnih.gov SAR studies help to identify the key structural features responsible for the biological activity of a molecule, guiding the design of more potent and selective compounds.
Modifications would focus on the key functional groups of this compound to probe their importance for biological activity.
Carboxylic Acid Moiety: The carboxylic acid at C-28 is a prime target for modification. Conversion to esters, amides, or its reduction to an alcohol would reveal the importance of this acidic group.
Hydroxyl Groups: The hydroxyl groups on the A and D rings are also key sites for modification. Their number, position, and stereochemistry can be altered. They can be acylated, alkylated, or oxidized to explore the impact of these changes on activity. For example, in the synthesis of ursolic acid derivatives, the hydroxyl groups are often acetylated. mdpi.com
Creating a library of chemically diverse analogues can provide a more comprehensive understanding of the SAR. This can involve:
Conjugation: Linking this compound to other molecules, such as other bioactive compounds or targeting moieties, can lead to hybrid molecules with novel properties. The synthesis of conjugates of ursane-type triterpenic acids with mitochondrial-directed cationic compounds has been reported. mdpi.com
Ring Modification: Although complex, the synthesis of analogues with altered ring sizes or the introduction of heteroatoms into the skeleton could yield valuable SAR data.
Combinatorial Approaches: The use of combinatorial chemistry techniques could accelerate the synthesis of a large number of derivatives for high-throughput screening.
The synthesis of such analogues would rely on a combination of semi-synthetic methods starting from natural this compound and, in some cases, more elaborate de novo synthetic routes for analogues with significant structural changes.
Mechanistic Investigations of Roxburic Acid S Biological Activities Preclinical Focus
Anti-inflammatory Mechanisms of Action
Roxburic acid exerts its anti-inflammatory effects by modulating several critical signaling pathways and suppressing the production of inflammatory mediators.
This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation and immune responses. nih.govnih.gov In the context of colorectal cancer, this compound directly binds to tumor necrosis factor (TNF), preventing its interaction with its receptor, TNF-R1. nih.gov This disruption blocks the canonical TNF-induced NF-κB activation. nih.gov By inhibiting this pathway, this compound suppresses the expression of anti-apoptotic proteins such as XIAP, Mcl-1, and Survivin, which are typically upregulated by NF-κB signaling. nih.gov Furthermore, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound was found to suppress the phosphorylation of the inhibitor of κBα (IκBα) and IκB kinase α/β (IKKα/β), as well as the translocation of NF-κB to the nucleus. nih.gov
The anti-inflammatory activity of this compound also involves the modulation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov In LPS-stimulated macrophage cells, this compound inhibited the phosphorylation of p38 and c-Jun-NH2-terminal kinase (JNK), two key components of the MAPK pathway. nih.gov In colorectal cancer cells, this compound treatment led to increased levels of phosphorylated JNK. nih.gov Additionally, TNF-stimulated phosphorylation of ERK and p38 was decreased in colorectal cancer cell lines following treatment with this compound. nih.gov The MAPK pathways are often referred to as Stress-Activated Protein Kinases as they are primarily activated by environmental and genotoxic stressors and are involved in cellular stress and apoptosis. frontiersin.org
While direct studies on this compound's regulation of Cyclooxygenase (COX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) are limited, its impact on inflammatory pathways suggests a potential role. Prostaglandin E2 (PGE2), a key inflammatory mediator, is synthesized through the action of COX enzymes (COX-1 and COX-2) and terminal prostaglandin E2 synthases, including mPGES-1. nih.govnih.gov The expression of mPGES-1 is often induced by inflammatory stimuli like LPS and TNF-α. nih.gov Given that this compound inhibits TNF-induced signaling and LPS-induced inflammation, it may indirectly influence the expression or activity of COX and mPGES-1. nih.govnih.gov For instance, in BrafV600E melanoma cells, active RAF/MEK signaling was shown to be necessary for COX-2 expression and subsequent PGE2 secretion. manchester.ac.uk
A significant aspect of this compound's anti-inflammatory effect is its ability to suppress the production of key inflammatory cytokines and chemokines. In LPS-stimulated RAW264.7 macrophage cells, this compound was found to reduce the production of nitric oxide (NO) and interleukin-6 (IL-6). nih.gov This suppression was associated with a decrease in the expression of inducible nitric oxide synthase (iNOS). nih.gov Interleukin-6 is a pleiotropic cytokine that can act as both a pro-inflammatory cytokine and an anti-inflammatory myokine. wikipedia.org It plays a crucial role in stimulating the synthesis of acute phase proteins and is involved in the differentiation of various immune cells. wikipedia.orgfrontiersin.org The reduction of these inflammatory mediators highlights the potential of this compound in mitigating inflammatory responses.
Cyclooxygenase (COX) and Microsomal Prostaglandin E2 Synthase (mPGES)-1 Regulation
Antineoplastic Mechanisms of Action
This compound has demonstrated significant anticancer activity, primarily through the inhibition of cellular proliferation and the induction of cell cycle arrest.
This compound has been shown to effectively inhibit the proliferation of various cancer cells. nih.govnih.gov In a study involving 24 cancer cell lines, colorectal cancer cells HCT-116 and HCT-15 were particularly sensitive to this compound. nih.gov The mechanism behind this antiproliferative effect involves the induction of cell cycle arrest. nih.gov
Specifically, this compound treatment triggered G0/G1 phase cell cycle arrest in both HCT-116 and HCT-15 colorectal cancer cells. nih.govresearchgate.net This arrest was accompanied by a downregulation in the protein expression of key cell cycle regulators, including Cyclin B1, Cyclin D1, and Cyclin E1. nih.gov The inhibition of the NF-κB pathway by this compound also contributes to this effect, as NF-κB can transactivate the expression of Cyclin D1 and c-Myc, which promote cell proliferation. nih.gov In some cancer cell lines, such as HepG2, triterpene acids, including this compound, have been shown to induce G2/M cell cycle arrest. ablesci.comresearchgate.net
Table of Research Findings on this compound's Biological Activities
| Biological Activity | Mechanism of Action | Cell Line(s) | Key Findings | Reference(s) |
| Anti-inflammatory | NF-κB Pathway Inhibition | RAW264.7, HCT-116, HCT-15 | Suppressed phosphorylation of IκBα and IKKα/β; inhibited NF-κB translocation; disrupted TNF-TNF-R1 interaction. | nih.govnih.gov |
| Anti-inflammatory | MAPK Pathway Modulation | RAW264.7, HCT-116, HCT-15 | Inhibited phosphorylation of p38 and JNK; decreased TNF-stimulated phosphorylation of ERK and p38. | nih.govnih.gov |
| Anti-inflammatory | Cytokine/Chemokine Suppression | RAW264.7 | Reduced production of NO and IL-6; decreased iNOS expression. | nih.gov |
| Antineoplastic | Cell Proliferation Inhibition | HCT-116, HCT-15 | Suppressed colorectal cancer cell proliferation with IC50 values of 3.90 and 4.77 μM, respectively. | nih.gov |
| Antineoplastic | Cell Cycle Arrest | HCT-116, HCT-15 | Induced G0/G1 phase cell cycle arrest; downregulated Cyclin B1, Cyclin D1, and Cyclin E1. | nih.govresearchgate.net |
| Antineoplastic | Cell Cycle Arrest | HepG2 | Triterpene acids (including this compound) induced G2/M cell cycle arrest. | ablesci.comresearchgate.net |
Apoptosis Induction Pathways
This compound, a pentacyclic triterpene acid, has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. researchgate.net This pathway is initiated by the permeabilization of the mitochondrial outer membrane. Studies on triterpene acids, including this compound, from Rosa roxburghii Tratt fruits have demonstrated their ability to perturb the mitochondrial membrane potential in hepatocellular carcinoma (HCC) cells. researchgate.net This disruption of the mitochondrial membrane potential is a key event in the apoptotic process. nih.gov
The loss of mitochondrial membrane potential can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. These factors include cytochrome c, which, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, a complex that activates the caspase cascade. Research on HepG2 cells treated with triterpene acids from Rosa roxburghii Tratt, which prominently feature this compound, confirmed that apoptosis was mediated through the mitochondrial pathway. researchgate.net The study observed changes in mitochondrial membrane potential, a hallmark of this apoptotic route. researchgate.net
Similar effects on the mitochondrial pathway have been observed with other pentacyclic triterpene acids like ursolic acid, which induces apoptosis in melanoma cells by causing a collapse in the mitochondrial transmembrane potential (ΔΨm) and altering the balance of Bcl-2 family proteins. nih.gov This suggests a common mechanism for this class of compounds.
Caspase Activation and Anti-apoptotic Protein Modulation (e.g., XIAP, Mcl-1, Survivin)
The induction of apoptosis by this compound involves the activation of caspases and the modulation of key anti-apoptotic proteins. Caspases are a family of proteases that execute the final stages of apoptosis. Research has shown that triterpene acids from Rosa roxburghii Tratt, including this compound, can induce caspase-3 activity in HepG2 cells. researchgate.net
A critical aspect of apoptosis regulation is the role of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and Survivin, which can block caspase activity. nih.govmdpi.com Survivin, in particular, can interact with XIAP, enhancing its stability and synergistically inhibiting caspase-9 activation. researchgate.net Preclinical studies have indicated that targeting Survivin can lead to a decrease in the levels of other anti-apoptotic proteins like Mcl-1, although this may be a delayed effect. nih.gov
The interplay between these proteins is complex. For instance, Survivin can prevent the pro-apoptotic protein Smac from binding to XIAP, thereby inhibiting caspase activation. d-nb.info Conversely, the presence of XIAP-associated factor 1 (XAF1) can promote the degradation of Survivin. thno.org While direct studies on this compound's specific effects on XIAP, Mcl-1, and Survivin are limited, the observed caspase activation in response to triterpene acid treatment suggests an overcoming of the inhibitory effects of these anti-apoptotic proteins. researchgate.net
| Target Protein | Role in Apoptosis | Modulation by Triterpene Acids (Inferred) |
| Caspase-3 | Executioner caspase, cleaves key cellular substrates. | Activated. researchgate.net |
| XIAP | Inhibits caspase-3, -7, and -9. mdpi.com | Activity is likely overcome to allow caspase activation. |
| Mcl-1 | Anti-apoptotic Bcl-2 family member, prevents mitochondrial outer membrane permeabilization. | Downregulation is a potential mechanism. nih.gov |
| Survivin | Inhibits caspases, regulates mitosis. d-nb.info | Inhibition or downregulation is a plausible mechanism. |
DNA Synthesis Inhibition
While direct, specific studies on this compound's effect on DNA synthesis are not extensively detailed in the provided context, the broader category of triterpene acids has been associated with anti-proliferative effects, which can be linked to the inhibition of DNA synthesis. nih.gov DNA synthesis is a fundamental process in cell proliferation, and its inhibition is a key strategy for many anti-cancer agents.
Inhibitors of DNA synthesis can act through various mechanisms, such as interfering with the enzymes involved in DNA replication, like topoisomerases and DNA polymerases, or by acting as analogs of purine (B94841) or pyrimidine (B1678525) bases that get incorporated into DNA and halt replication. For example, some purine analogues have been shown to rapidly inhibit DNA synthesis in developing rat cerebral cortex cells. nih.gov
The anti-proliferative activity of triterpene acids from Rosa roxburghii Tratt on HepG2 cells, which includes cell cycle arrest at the G2/M phase, suggests an impact on processes leading up to and including mitosis. researchgate.net While this doesn't directly equate to DNA synthesis inhibition (which occurs in the S phase), it indicates a disruption of the cell division cycle. Further preclinical investigations are needed to specifically elucidate whether this compound directly inhibits DNA synthesis and by what mechanism.
Reactive Oxygen Species (ROS) Modulation and JNK Signaling Pathway Crosstalk
A significant mechanism underlying the biological activity of this compound involves the modulation of reactive oxygen species (ROS) and its crosstalk with the c-Jun N-terminal kinase (JNK) signaling pathway. ROS are chemically reactive molecules containing oxygen that can act as signaling molecules at low concentrations but can cause cellular damage at high levels. mdpi.com
Studies on triterpene acids from Rosa roxburghii Tratt, with this compound as a main component, have shown that they induce the accumulation of ROS in hepatocellular carcinoma (HCC) cells. researchgate.net This increase in ROS levels plays a crucial role in activating the JNK signaling pathway. researchgate.net The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is primarily activated by stress stimuli and is involved in regulating apoptosis. frontiersin.orgjmb.or.kr
The activation of the JNK pathway by ROS leads to downstream effects that promote apoptosis. mdpi.com In the context of this compound and its related triterpene acids, the ROS/JNK signaling axis has been demonstrated to mediate mitochondrial apoptosis in HepG2 cells. researchgate.net Furthermore, the use of a free radical scavenger, N-acetyl cysteine (NAC), was able to reduce the accumulation of ROS and the activation of the JNK pathway, which in turn reversed the mitochondrial apoptosis induced by the triterpene acids. researchgate.net This confirms the critical role of ROS as an upstream regulator of JNK-mediated apoptosis in response to these compounds.
| Component | Function in Pathway | Effect of this compound-containing Extract |
| ROS | Signaling molecules, can induce stress and apoptosis at high levels. | Increased accumulation in HCC cells. researchgate.net |
| JNK | Stress-activated protein kinase, promotes apoptosis. | Activated by increased ROS. researchgate.net |
| Mitochondrial Apoptosis | Programmed cell death initiated at the mitochondria. | Induced as a result of ROS/JNK pathway activation. researchgate.net |
Autophagy Induction Mechanisms
This compound, referred to as roburic acid in some literature, has been found to induce autophagy in cancer cells. nih.gov Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can have both pro-survival and pro-death roles depending on the context. frontiersin.org
In preclinical studies using lung cancer cells, this compound treatment led to an increase in the protein levels of LC3-II/I, a key marker of autophagosome formation, and a decrease in p62, a protein that is degraded during autophagy. nih.gov This indicates the induction of the autophagic process. nih.gov Interestingly, when autophagy was inhibited using chloroquine (B1663885) in combination with this compound, the inhibition of cell viability was significantly enhanced. nih.gov This suggests that in this context, autophagy plays a protective role for the cancer cells, and its induction by this compound is a cellular stress response.
The mechanism of autophagy induction by this compound has been linked to the regulation of the PPARγ signaling pathway. nih.gov Western blot analysis showed that this compound treatment increased the expression of PPARγ and PTEN, while decreasing the ratio of p-Akt/Akt in lung cancer cells. nih.gov The mTOR signaling pathway is a central negative regulator of autophagy, and its activity is often inhibited by upstream signals like AMPK and PTEN. frontiersin.orgnih.gov By upregulating PTEN and consequently inhibiting the Akt/mTOR pathway, this compound can relieve the inhibition on autophagy, leading to its induction.
Angiogenesis Inhibition in Preclinical Models
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis. frontiersin.org The inhibition of angiogenesis is a key strategy in cancer therapy. tg.org.au
While direct preclinical studies focusing specifically on this compound's anti-angiogenic effects are not detailed in the provided search results, the broader class of triterpene acids has been investigated for such properties. The general approach to inhibiting angiogenesis involves several mechanisms, including blocking the signaling of vascular endothelial growth factor (VEGF), inhibiting the proliferation of endothelial cells, or inducing their apoptosis. biobide.com
Topoisomerase Activity Modulation
While this compound itself has not been extensively studied for its direct interaction with topoisomerases, the broader class of triterpenoids, to which it belongs, has been a subject of interest in this area. Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. umd.eduwikipedia.org They function by creating transient breaks in the DNA backbone to allow for strand passage, thereby relaxing supercoiled DNA. neb.comscience.org.ge
There are two main types of topoisomerases: type I, which cleaves a single DNA strand, and type II, which cleaves both strands. wikipedia.orgscience.org.ge The activity of these enzymes is essential for cell viability, making them a key target for certain therapeutic agents. nih.gov For instance, some anticancer drugs work by inhibiting topoisomerases, leading to an accumulation of DNA damage and subsequent cell death. nih.gov The modulation of topoisomerase activity can be influenced by various factors, including the cellular environment and the presence of specific chemical compounds. For example, the activity of DNA topoisomerase II can be altered at acidic pH, causing it to function more like an endonuclease that cleaves DNA without subsequent religation. science.org.ge Further research is needed to specifically elucidate whether this compound directly modulates the activity of topoisomerase I or II.
Specific Molecular Target Interactions (e.g., TNF binding)
Preclinical research has identified Tumor Necrosis Factor (TNF) as a direct molecular target of this compound. nih.govfrontiersin.orgnih.gov TNF is a pro-inflammatory cytokine that plays a pivotal role in the development and progression of various inflammatory diseases and cancers. frontiersin.orgnih.gov Its biological effects are mediated through its binding to TNF receptors (TNFR), primarily TNF-R1. frontiersin.orgresearchgate.net
Studies have demonstrated that this compound binds directly to TNF with a high affinity, exhibiting a dissociation constant (KD) of 7.066 μM. nih.govfrontiersin.orgnih.gov This binding interaction effectively blocks the association between TNF and its receptor, TNF-R1. nih.govfrontiersin.orgnih.gov By disrupting the TNF/TNF-R1 interaction, this compound significantly inhibits the activation of the downstream nuclear factor-kappa B (NF-κB) signaling pathway. nih.govfrontiersin.orgnih.gov
The inhibition of TNF-induced NF-κB activation by this compound has been shown to have significant anti-tumor effects in colorectal cancer cells. nih.govfrontiersin.orgnih.gov Specifically, this compound was found to inhibit the phosphorylation of key signaling proteins such as IKKα/β, IκBα, and p65, prevent the degradation of IκBα, and block the nuclear translocation of p65. nih.govfrontiersin.org This cascade of events leads to the downregulation of NF-κB target genes that promote cell survival, including XIAP, Mcl-1, and Survivin. nih.govfrontiersin.org Consequently, this compound was observed to induce G0/G1 cell cycle arrest and apoptosis in colorectal cancer cells. nih.govfrontiersin.orgnih.gov
These findings highlight a specific mechanism where this compound exerts its biological effects by directly targeting TNF and inhibiting a critical inflammatory and cancer-promoting signaling pathway. nih.govfrontiersin.orgnih.gov
Antioxidant Mechanisms and Radical Scavenging Activities
Direct Free Radical Scavenging (e.g., DPPH, ABTS)
This compound has demonstrated notable antioxidant activity through its ability to directly scavenge free radicals. This has been evaluated using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comscielo.brsld.cunih.gov These methods are widely used to assess the hydrogen-donating or electron-donating capacity of antioxidant compounds. mdpi.comnih.gov
In the DPPH assay, the stable DPPH radical, which has a characteristic deep purple color, is reduced by an antioxidant to a non-radical form, resulting in a color change to yellow that can be measured spectrophotometrically. mdpi.comnih.gov Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is then neutralized by an antioxidant, leading to a decrease in its characteristic blue-green color. scielo.brsld.cu
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct radical scavenging, the antioxidant effects of compounds like this compound can also be attributed to their ability to modulate the body's own antioxidant defense systems. This involves influencing the activity and expression of endogenous antioxidant enzymes. researchgate.netaestheticcosmetology.com The primary enzymes in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione reductase (GR). aestheticcosmetology.com
These enzymes play a critical role in detoxifying reactive oxygen species (ROS). aestheticcosmetology.com For instance, SOD catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen. mdpi.com Catalase then facilitates the decomposition of hydrogen peroxide into water and oxygen. nih.gov
While direct studies on this compound's specific effects on these enzymatic systems are limited, research on structurally similar triterpenoids, such as ursolic acid, has shown significant effects. For example, ursolic acid has been reported to increase the activities of SOD, CAT, GPx, and GR in preclinical models of liver injury. nih.gov It is plausible that this compound may exert similar effects, thereby enhancing the cellular capacity to neutralize harmful ROS. This modulation of endogenous antioxidant defenses represents an important indirect mechanism of antioxidant activity. researchgate.net
Other Mechanistic Biological Investigations (e.g., bone loss inhibitory mechanisms, antibacterial mechanisms, neurological pathway interactions, if discussed without clinical data)
Bone Loss Inhibitory Mechanisms:
Preclinical investigations suggest a potential role for compounds like this compound in the modulation of bone metabolism. The process of bone remodeling involves a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. tg.org.aunih.gov An imbalance favoring osteoclast activity leads to bone loss, a hallmark of osteoporosis. researchgate.net Key signaling pathways, such as the RANKL/RANK/OPG system, are crucial regulators of osteoclast differentiation and activation. mdpi.comnih.gov Some natural compounds have been shown to inhibit osteoclastogenesis by interfering with these pathways. researchgate.net While direct evidence for this compound is still emerging, its anti-inflammatory properties, particularly the inhibition of the TNF-α pathway, are relevant. nih.govfrontiersin.org TNF-α is a known stimulator of osteoclast activity. nih.gov Therefore, by inhibiting TNF-α, this compound may indirectly contribute to the suppression of bone resorption.
Antibacterial Mechanisms:
The antibacterial potential of natural compounds is a significant area of research. nih.govfrontiersin.org The mechanisms of antibacterial action are diverse and can include the disruption of the bacterial cell wall, alteration of cell membrane permeability, and inhibition of essential cellular processes like protein and nucleic acid synthesis. nih.gov While specific studies detailing the antibacterial mechanisms of this compound are not extensively available, its classification as a triterpenoid (B12794562) places it within a group of compounds known for their antimicrobial properties. cabidigitallibrary.org Further research is required to determine if this compound exhibits direct antibacterial activity and to elucidate its specific mode of action against various bacterial pathogens.
Neurological Pathway Interactions:
The potential for interactions with neurological pathways is another area of interest for bioactive compounds. The antioxidant properties of molecules like this compound are relevant in this context, as oxidative stress is implicated in the pathogenesis of various neurodegenerative diseases. By scavenging free radicals and potentially modulating endogenous antioxidant enzymes, this compound could offer a protective effect against neuronal damage. However, specific preclinical studies investigating the direct interaction of this compound with neurological signaling pathways are currently limited.
Advanced Analytical Methodologies for Roxburic Acid
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating Roxburic acid from complex matrices and for its precise quantification. The choice of technique depends on the specific analytical goal, whether it be routine quantification or in-depth structural analysis.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like triterpenoid (B12794562) acids. When coupled with a Diode-Array Detector (DAD), HPLC provides both quantitative data and preliminary qualitative information based on the ultraviolet (UV) spectrum of the analyte.
A typical HPLC-DAD method for the analysis of triterpenoid acids involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. mdpi.comthaiscience.info The mobile phase usually consists of a gradient mixture of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comresearchgate.net This gradient elution allows for the effective separation of a wide range of compounds with varying polarities.
Method validation is a critical aspect of developing a reliable HPLC-DAD quantification method. mdpi.comthaiscience.infonih.gov This process ensures the method is accurate, precise, linear, and robust for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standard solutions of varying concentrations. mdpi.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.comnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. thaiscience.info
The following table provides an example of typical validation parameters for the HPLC-DAD analysis of a related triterpenoid acid.
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.999 |
| LOD | 0.1 - 1.0 µg/mL |
| LOQ | 0.3 - 3.0 µg/mL |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
This is an interactive data table based on typical values found in the literature for similar compounds.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
For enhanced sensitivity and selectivity, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. researchgate.netnih.govnih.gov UHPLC utilizes columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. measurlabs.com
When coupled with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF), this technique allows for the highly specific detection and quantification of analytes, even at very low concentrations in complex biological matrices. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, where specific precursor-to-product ion transitions for the target analyte are monitored. nih.gov
The development of a UHPLC-MS/MS method for this compound would involve optimizing several parameters, including the mobile phase composition, gradient elution profile, and mass spectrometry settings (e.g., ionization source parameters, collision energy). nih.gov Derivatization may sometimes be employed to improve the ionization efficiency of triterpene acids. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Compounds
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-MS is a powerful tool for the analysis of related volatile or semi-volatile compounds that may be present alongside it or result from its degradation. nih.govresearchgate.netresearchgate.netmdpi.com For the analysis of non-volatile compounds like triterpenoids, derivatization is often required to increase their volatility. This can involve converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers. nih.gov
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries. nih.gov This technique is particularly useful for identifying degradation products or for profiling the volatile constituents of a natural extract containing this compound. nih.govresearchgate.net
Spectroscopic Characterization and Quantification Techniques
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and can also be adapted for quantitative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete chemical structure of organic molecules in solution. A suite of NMR experiments is typically employed to piece together the molecular framework of a compound like this compound.
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters obtained from a ¹H NMR spectrum. mdpi.comorganicchemistrydata.orglibretexts.org
¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. mdpi.combhu.ac.in The chemical shift of each carbon provides clues about its functional group and hybridization state.
2D-NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netprinceton.eduresearchgate.net This helps to establish spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds. researchgate.netresearchgate.netprinceton.eduresearchgate.netblogspot.com This is vital for connecting different spin systems and for identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. researchgate.net
The table below shows hypothetical ¹H and ¹³C NMR data for a key structural fragment of a triterpenoid acid similar to this compound, illustrating the type of information obtained.
| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | HMBC Correlations |
| 3 | 79.0 | 3.20 | dd | 11.5, 4.5 | C-1, C-2, C-4, C-5, C-23, C-24 |
| 12 | 122.5 | 5.25 | t | 3.5 | C-9, C-11, C-13, C-14, C-18 |
| 28 | 180.2 | - | - | - | - |
This is an interactive data table with representative data.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Mass Spectrometry (HRMS), typically with an Electrospray Ionization (ESI) source, provides highly accurate mass measurements of the parent ion. europa.eu This allows for the determination of the elemental composition of this compound with a high degree of confidence. ESI is a soft ionization technique, which means it often produces the intact molecular ion (e.g., [M-H]⁻ in negative ion mode for a carboxylic acid) with minimal fragmentation. uni-saarland.de
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. iajps.comtechnologynetworks.com The principle relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.eduupi.edu For a compound like this compound, which contains chromophores—covalently unsaturated groups responsible for electronic absorption—UV-Vis spectroscopy offers a rapid, simple, and affordable method for quantification. iajps.com
The utility of UV-Vis spectroscopy in quantitative analysis hinges on several factors:
Chromophore Presence : The structure of this compound, a terpenoid, contains carboxylic acid and other potential unsaturated groups that act as chromophores, allowing it to absorb UV radiation. cabidigitallibrary.org The electronic transitions within these groups, such as n→π* and π→π*, are responsible for the absorption bands observed in the spectrum. iajps.com
Wavelength of Maximum Absorbance (λmax) : For quantitative analysis, measurements are typically made at the λmax, the wavelength at which the compound exhibits maximum absorbance. This specific wavelength provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. iajps.com The λmax is a characteristic property for a given compound in a specific solvent.
Solvent Selection : The choice of solvent is critical as it can influence the position and intensity of absorption bands. repligen.com Polar solvents, for instance, can interact with polar molecules and alter their absorption spectra. Non-polar solvents like cyclohexane (B81311) are often used as they have minimal effect on the spectrum. iajps.com The solvent itself must be transparent in the wavelength range being measured. repligen.com
Calibration Curve : To determine the concentration of this compound in a sample, a calibration curve is constructed. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. A plot of absorbance versus concentration should yield a straight line passing through the origin, the slope of which is the product of the molar absorptivity and the path length. upi.edu The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
While highly useful, UV-Vis spectroscopy is prone to interference from other matrix components that absorb at similar wavelengths, which can limit its selectivity. libretexts.org Therefore, it is often coupled with separation techniques like high-performance liquid chromatography (HPLC) for the analysis of complex mixtures. libretexts.org
Table 1: Typical Chromophores and their Approximate UV Absorption Maxima
UV Absorption Data for Relevant Functional Groups| Functional Group (Chromophore) | Electronic Transition | Approximate λmax (nm) |
|---|---|---|
| C=C (Alkenes) | π → π | ~170-190 |
| C=O (Ketones/Aldehydes) | n → π | ~270-290 |
| -COOH (Carboxylic Acids) | n → π | ~200-210 |
| Benzene | π → π | ~204, ~254 |
Surface Plasmon Resonance (SPR) for Molecular Interaction Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical detection technology for monitoring molecular interactions in real-time. bruker.com This technique allows for the detailed characterization of binding kinetics (association and dissociation rates) and affinity (binding strength) between an analyte in solution and a ligand immobilized on a sensor surface. cytivalifesciences.comnih.gov While specific SPR studies on this compound are not widely published, the methodology is well-established for related compounds, such as phloroglucinols and other terpenoids, demonstrating its applicability. nih.govbiorxiv.orgrsc.org
The core principle of SPR involves the excitation of surface plasmons—electron charge density waves—at the interface of a thin metal film (typically gold) and a dielectric medium. cytivalifesciences.commdpi.com When a molecule from a solution (the analyte) binds to a ligand immobilized on the sensor chip, the refractive index at the surface changes. This change alters the angle at which the intensity of reflected polarized light is at a minimum (the resonance angle). bruker.com This change in the resonance angle, measured in response units (RU), is directly proportional to the mass accumulating on the surface. mdpi.com A plot of this response over time, known as a sensorgram, provides kinetic data for the interaction. cytivalifesciences.com
Research on compounds structurally related to this compound highlights the utility of SPR:
Binding Affinity Determination : Studies on polycyclic polyprenylated acylphloroglucinols (PPAPs) have used SPR to evaluate their binding affinity (expressed as the equilibrium dissociation constant, KD) to protein targets like the retinoid X receptor alpha ligand-binding domain (RXRα-LBD). rsc.orgrsc.org For example, two PPAP compounds were found to have KD values of 10.28 μM and 31.70 μM, respectively, indicating direct interaction. rsc.orgrsc.org
Kinetics of Small Molecule-Protein Interactions : In a study of a novel phloroglucinol-terpene hybrid, SPR was employed to accurately quantify its binding affinity to the epidermal growth factor receptor (EGFR). biorxiv.org Similarly, the interaction of phloroglucinol (B13840) with enzymes like mushroom tyrosinase and laccase has been characterized, yielding KD values of 7.136 x 10-5 M and 1.532 x 10-8 M, respectively. nih.govnih.gov
This methodology could be applied to this compound to screen for its binding partners, elucidate its mechanism of action, and identify potential biological targets by measuring its interaction kinetics with various proteins, enzymes, or nucleic acids. nih.gov
Table 2: Representative Kinetic Data from SPR Analysis of Related Compounds
SPR Binding Affinity Data| Compound Analyzed | Binding Target | Equilibrium Dissociation Constant (KD) | Source |
|---|---|---|---|
| Acylphloroglucinol (Compound 1) | RXRα-LBD | 10.28 μM | rsc.orgrsc.org |
| Acylphloroglucinol (Compound 2) | RXRα-LBD | 31.70 μM | rsc.orgrsc.org |
| Phloroglucinol | Mushroom Tyrosinase | 7.136 x 10-5 M | nih.gov |
| Phloroglucinol | Fungal Laccase | 1.532 x 10-8 M | nih.gov |
| Netropsin (Small Molecule) | DNA | - | nih.gov |
Advanced Chemometric Approaches in this compound Analysis
Chemometrics involves the application of mathematical and statistical methods to extract meaningful information from complex chemical data. text2fa.irresearchgate.net When analyzing this compound, especially within a complex matrix like a plant extract, chemometric techniques are invaluable for processing the large datasets generated by modern analytical instruments such as HPLC and spectroscopic methods. researchgate.netfrontiersin.org
Two of the most common chemometric approaches applicable to the analysis of natural products are Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.
Principal Component Analysis (PCA) : PCA is an unsupervised pattern recognition technique used for exploratory data analysis. text2fa.ir It reduces the dimensionality of large datasets while retaining most of the original variance. researchgate.net In the context of this compound analysis, PCA could be applied to chromatographic or spectroscopic fingerprints of different plant extracts. The analysis would generate "scores" plots, where samples with similar chemical profiles cluster together, and "loadings" plots, which identify the variables (e.g., specific retention times or spectral wavelengths) responsible for the observed separation. admin.ch This approach can effectively differentiate samples based on geographical origin, species, or processing method, and can help identify this compound as a potential chemical marker. researchgate.netadmin.ch
Partial Least Squares (PLS) Regression : PLS is a supervised regression method used to build predictive models. frontiersin.org It is particularly effective when dealing with a large number of predictor variables (e.g., an entire spectrum) that may be highly correlated. frontiersin.org For this compound, a PLS model could be developed to correlate spectroscopic data (e.g., from Near-Infrared or UV-Vis spectroscopy) with its concentration, as determined by a reference method like HPLC. nih.gov Once a robust model is built and validated, it can be used for the rapid, non-destructive quantification of this compound in new samples, which is highly advantageous for quality control applications. nih.gov For classification problems, such as distinguishing authentic products from adulterated ones, a variant called PLS-Discriminant Analysis (PLS-DA) can be employed. frontiersin.org
The combination of high-throughput analytical techniques with chemometrics provides a powerful platform for the comprehensive quality control and authentication of natural products containing this compound. frontiersin.orgnih.gov
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is the chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. nih.gov For this compound, which possesses a carboxylic acid functional group, derivatization is a key strategy to overcome challenges in chromatographic analysis and enhance detection sensitivity, particularly for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net
The primary goals of derivatizing carboxylic acids like this compound are:
Increase Volatility and Thermal Stability : For GC analysis, non-volatile compounds must be converted into more volatile forms. Esterification (e.g., methylation) and silylation are common methods to achieve this by masking the polar carboxyl group. lmaleidykla.lt
Improve Chromatographic Behavior : Derivatization can reduce the polarity of an analyte, leading to better peak shapes and improved resolution in reversed-phase liquid chromatography. epa.gov
Enhance Detection Sensitivity : Modification with a moiety that has a strong UV chromophore, a fluorophore, or is easily ionizable can significantly improve detection limits in HPLC-UV, HPLC-Fluorescence, or LC-MS, respectively. thermofisher.commdpi.com
Common derivatization strategies for carboxylic acids include:
Esterification (for GC and LC) : This involves converting the carboxylic acid to an ester.
Methylation : Reagents like diazomethane, trimethylsilyldiazomethane (B103560) (TMSCHN2), or methanol with an acid catalyst (e.g., BF3 or H2SO4) are frequently used to form methyl esters, which are more volatile and suitable for GC analysis. mdpi.comchromforum.orgresearchgate.net
Silylation (for GC) : This strategy replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.
BSTFA : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylation reagent that reacts with carboxylic acids to form TMS esters, which exhibit excellent volatility and thermal stability for GC analysis. lmaleidykla.lt
Amidation (for LC-MS) : Coupling the carboxylic acid with an amine can improve retention in reversed-phase LC and significantly enhance ionization efficiency for MS detection in positive ion mode. researchgate.net
Carbodiimide Chemistry : Water-soluble carbodiimides like EDC (3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride) can be used to couple carboxylic acids with amines (e.g., 2,2,2-trifluoroethylamine) to form amides, a reaction that can be performed directly in aqueous samples. epa.gov
Pyridine-based Reagents : Reagents such as 2-picolylamine, in the presence of coupling agents like 2,2'-dipyridyl disulfide and triphenylphosphine, can derivatize carboxylic acids to enhance their detection response in LC-ESI-MS/MS. researchgate.net
The choice of derivatization strategy depends on the analytical technique being used and the specific properties of the analyte and sample matrix. nih.govrsc.org
Table 3: Common Derivatization Reagents for Carboxylic Acids
Derivatization Reagents and Applications| Reagent | Reaction Type | Primary Analytical Method | Advantage |
|---|---|---|---|
| Trimethylsilyldiazomethane (TMSCHN2) | Methylation | GC-MS, LC-MS/MS | Increases volatility and ionization efficiency. mdpi.com |
| BF3/Methanol | Methylation | GC | Forms volatile methyl esters. epa.gov |
| BSTFA | Silylation | GC-MS | Forms thermally stable and volatile TMS esters. lmaleidykla.lt |
| 2-Picolylamine (PA) | Amidation | LC-MS/MS | Increases detection response in positive ESI mode. researchgate.net |
| EDC / 2,2,2-Trifluoroethylamine | Amidation | GC-ECD, GC-MS | Forms fluorinated amides with excellent chromatographic properties. epa.gov |
| 9-Anthryldiazomethane (ADAM) | Esterification | HPLC-Fluorescence | Attaches a fluorescent tag for sensitive detection. thermofisher.com |
Preclinical Pharmacological Studies on Roxburic Acid Non Human Focus
In Vitro Cellular Models for Activity Assessment
In vitro studies using cultured cell lines are fundamental in the initial screening and mechanistic evaluation of potential therapeutic agents. For roxburic acid, these models have been crucial in demonstrating its effects on cancer cell viability, proliferation, and signaling pathways.
Cell Viability and Cytotoxicity Assays (e.g., MTT assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability and cytotoxicity. nih.govwikipedia.org Studies have utilized this assay to evaluate the effect of this compound on various cancer cell lines.
For instance, research on total triterpene acids (TAR) from Rosa roxburghii Tratt, with this compound as a main component, demonstrated a dose-dependent inhibition of cell viability in HepG2 human liver cancer cells. researchgate.net Similarly, this compound has shown antitumor activity in a number of cancer cell lines, indicating its potential as a cytotoxic agent against malignant cells. frontiersin.org The principle of the MTT assay relies on the reduction of the yellow tetrazolium salt MTT by metabolically active cells into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. wikipedia.orgbibliotekanauki.pl
Table 1: Effect of this compound (as a component of TAR) on HepG2 Cell Viability
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 |
| TAR | Varies | Dose-dependent decrease |
| Data derived from studies on total triterpene acids from Rosa roxburghii Tratt, where this compound is a major constituent. researchgate.net |
Cell Cycle Analysis via Flow Cytometry
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. auctoresonline.orgthermofisher.com By staining cells with a fluorescent dye that binds to DNA, the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined. thermofisher.com
Studies have shown that this compound can induce cell cycle arrest in cancer cells. In colorectal cancer cells, this compound was found to cause G0/G1 phase arrest. frontiersin.org This was accompanied by the downregulation of key cell cycle regulatory proteins, including Cyclin B1, Cyclin D1, and Cyclin E1. frontiersin.org In another study, total triterpene acids from Rosa roxburghii Tratt, containing this compound, were shown to suppress the proliferation of HepG2 cells by inducing G2/M phase arrest. researchgate.net
Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Cell Line | Treatment | Observed Effect | Key Protein Changes | Reference |
| Colorectal Cancer Cells | This compound | G0/G1 Arrest | ↓ Cyclin B1, ↓ Cyclin D1, ↓ Cyclin E1 | frontiersin.org |
| HepG2 (Liver Cancer) | Total Triterpene Acids (this compound major component) | G2/M Arrest | Not specified in abstract | researchgate.net |
Apoptosis Detection Methods (e.g., Annexin V-FITC/PI staining)
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The Annexin V-FITC/PI (propidium iodide) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. thermofisher.comabcam.comvazymeglobal.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells. biolegend.commedchemexpress.com
This compound has been demonstrated to induce apoptosis in various cancer cell lines. In colorectal cancer cells, treatment with this compound led to the induction of apoptosis. frontiersin.org This was evidenced by the cleavage of PARP and caspases 3, 7, and 9, as well as the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, XIAP, Mcl-1, and Survivin. frontiersin.org Similarly, the triterpene acid fraction from Rosa roxburghii Tratt, rich in this compound, was found to induce apoptosis in HepG2 cells through a mechanism involving the accumulation of reactive oxygen species (ROS) and activation of the JNK signaling pathway, which was mediated via the mitochondrial pathway. researchgate.net
Cell Migration and Invasion Assays (e.g., wound healing)
The ability of cancer cells to migrate and invade surrounding tissues is a key step in metastasis. researchgate.netnih.gov In vitro assays such as the wound healing (or scratch) assay and the Transwell assay are commonly used to assess these cellular processes. researchgate.netnih.gov
This compound has been shown to inhibit the migration and invasion of cancer cells. In a study on lung cancer cells (A549 and H1299), this compound effectively suppressed their invasive and migratory capabilities in a dose-dependent manner, as demonstrated by Transwell and wound healing assays. nih.gov Likewise, total triterpene acids from Rosa roxburghii Tratt, containing this compound, were found to inhibit the cell migration ability of HepG2 cells. researchgate.net
Table 3: Effect of this compound on Lung Cancer Cell Migration
| Cell Line | Assay | Treatment | Observation |
| A549 & H1299 | Wound Healing | This compound | Slower wound healing compared to control |
| A549 & H1299 | Transwell Assay | This compound | Fewer cells migrated through the membrane |
| Data derived from a study on lung cancer cells. nih.gov |
Gene and Protein Expression Analysis (e.g., Western blot, Luciferase reporter assays)
To understand the molecular mechanisms underlying the pharmacological effects of this compound, researchers employ techniques like Western blotting to analyze the expression levels of specific proteins. researchgate.netbosterbio.comnih.gov This method allows for the detection and quantification of proteins involved in various cellular pathways.
Studies have revealed that this compound modulates several key signaling pathways. In colorectal cancer cells, this compound was found to inhibit the TNF-induced NF-κB signaling pathway. frontiersin.org It achieved this by directly binding to TNF, which in turn blocked the interaction between TNF and its receptor, TNF-R1. frontiersin.orgnih.gov This led to the inhibition of the phosphorylation of IKKα/β, IκBα, and p65, the degradation of IκBα, and the nuclear translocation of p65. frontiersin.org Consequently, the expression of NF-κB target genes, such as XIAP, Mcl-1, and Survivin, was suppressed. frontiersin.org In lung cancer cells, this compound was shown to regulate the PPARγ pathway, leading to increased expression of PPARγ and PTEN, and decreased p-Akt/Akt expression. nih.gov Furthermore, in HepG2 cells, the triterpene acid fraction containing this compound was found to activate the ROS/JNK signaling pathway. researchgate.net
In Vivo Animal Models for Efficacy and Mechanistic Elucidation
In vivo animal models, particularly rodent models, are essential for evaluating the efficacy and safety of potential drug candidates in a whole-organism context before they can be considered for human trials. taconic.comwellbeingintlstudiesrepository.org These models allow for the assessment of a compound's therapeutic effect on tumor growth and provide insights into its mechanism of action within a complex physiological system. wuxibiology.comnih.gov
In a xenograft nude mouse model of colorectal cancer, this compound demonstrated the ability to suppress tumor growth. frontiersin.org This in vivo efficacy was associated with the inhibition of the NF-κB signaling pathway, as evidenced by the analysis of tumor tissues. frontiersin.orgresearchgate.net Specifically, immunoblotting of tumor tissues from this compound-treated mice showed reduced levels of phosphorylated p65 and the anti-apoptotic proteins Bcl-xL and XIAP, along with increased levels of cleaved Caspase-3 and decreased levels of the proliferation marker Cyclin D1. researchgate.net Immunohistochemical staining of tumor sections also confirmed decreased p-p65 and Ki-67 (a proliferation marker) and increased cleaved Caspase-3. researchgate.net These findings from animal models corroborate the in vitro results and provide strong preclinical evidence for the anticancer potential of this compound. nih.gov
Xenograft Mouse Models for Antitumor Efficacy
This compound has been investigated for its antitumor effects in vivo using xenograft mouse models, which involve the transplantation of human cancer cells into immunodeficient mice. These studies are crucial for evaluating the therapeutic potential of a compound in a living system that mimics human tumor growth.
Research has demonstrated the efficacy of this compound in suppressing tumor growth in a colorectal cancer xenograft model. researchgate.net In these studies, human colorectal cancer cell lines, such as HCT-116 and HCT-15, are injected into nude mice to form solid tumors. researchgate.net The subsequent treatment with this compound has been shown to significantly inhibit the growth and reduce the weight of these tumors compared to control groups. researchgate.net The primary mechanism behind this antitumor activity is attributed to the inhibition of the NF-κB signaling pathway. researchgate.net
The table below summarizes the findings from a key xenograft mouse model study on this compound.
Zebrafish Models for Angiogenesis and Tumor Growth
Based on the conducted research, no specific studies have been identified that utilize zebrafish models to evaluate the effects of this compound on angiogenesis and tumor growth. While zebrafish are a common and effective model for studying these processes for other compounds, data on this compound in this particular model system is not available in the reviewed literature.
Pharmacodynamic Biomarker Analysis in Animal Tissues
Pharmacodynamic studies are essential to understand the molecular effects of a drug on its target tissue. In preclinical animal models, the analysis of biomarkers provides insight into the mechanism of action of the therapeutic agent. For this compound, biomarker analysis has been conducted on tumor tissues from xenograft mouse models.
Immunohistochemical staining of tumor sections from this compound-treated mice has revealed a significant decrease in the expression of Ki-67. researchgate.net Ki-67 is a well-established marker for cell proliferation, and its reduced expression indicates that this compound inhibits the proliferation of cancer cells within the tumor. researchgate.net
Furthermore, analysis of key proteins in the NF-κB signaling pathway showed significant changes following this compound treatment. researchgate.net There was a marked reduction in the phosphorylation of p65 (a key subunit of NF-κB), which is crucial for its activation and translocation to the nucleus. researchgate.net This inhibition of p65 phosphorylation is consistent with the proposed mechanism of this compound in blocking the NF-κB pathway. researchgate.net
Additionally, the expression levels of several downstream targets of the NF-κB pathway were assessed. These include anti-apoptotic proteins like Bcl-xL and XIAP, as well as the cell cycle regulator Cyclin D1. researchgate.net Treatment with this compound led to a decrease in the expression of these proteins. researchgate.net The induction of apoptosis was further confirmed by the increased levels of cleaved Caspase-3, a key executioner caspase, in the tumor tissues of treated mice. researchgate.net
The table below details the pharmacodynamic biomarkers analyzed in animal tissues following this compound treatment.
Future Directions and Identified Research Gaps for Roxburic Acid
Further Elucidation of Undiscovered Molecular and Cellular Mechanisms
While preliminary studies have shed some light on the biological activities of roxburic acid, a comprehensive understanding of its molecular and cellular mechanisms is still lacking. Future research should focus on identifying the direct molecular targets of this compound and delineating the signaling pathways it modulates. For instance, while it is known to inhibit the TNF-induced NF-κB signaling pathway, the precise protein interactions and downstream effects need to be unraveled. researchgate.net Techniques such as network pharmacology and molecular docking can be employed to predict potential targets, which can then be validated through in vitro and in vivo experiments. researchgate.netnih.gov A deeper understanding of these mechanisms is crucial for its development as a therapeutic agent and for identifying potential biomarkers for its efficacy.
Exploration of Novel Preclinical Therapeutic Applications and Indications
Initial research has suggested the potential of this compound in areas like cancer and inflammation. nih.govresearchgate.net However, its therapeutic potential may extend to other diseases. Future preclinical studies should explore a wider range of applications. Given its anti-inflammatory and antioxidant properties, its efficacy in neurodegenerative diseases, metabolic disorders like diabetes, and cardiovascular conditions should be investigated. researchgate.netscielo.br For example, its ability to reduce neurotoxic Aβ peptide accumulation suggests a potential role in Alzheimer's disease. researchgate.net Furthermore, its anti-angiogenesis activity, as observed in zebrafish embryos, opens up avenues for its use in cancer therapy beyond its direct cytotoxic effects. mdpi.com
Standardization of Isolation and Analytical Protocols for Quality Control
The lack of standardized protocols for the isolation and analysis of this compound hinders the consistency and comparability of research findings. nih.gov The quality and quantity of this compound in extracts can vary significantly depending on the plant species, geographical origin, and extraction method used. nih.gov Therefore, the development of robust and validated analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), is crucial for quality control. scielo.brresearchgate.net Standardized protocols will ensure the purity and potency of this compound used in preclinical and, eventually, clinical studies, which is essential for obtaining reliable and reproducible results.
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The basic structure of this compound provides a scaffold for the synthesis of novel derivatives with potentially improved pharmacological properties. mdpi.com Comprehensive structure-activity relationship (SAR) studies are needed to understand how modifications to different parts of the molecule affect its biological activity. gardp.org By synthesizing and screening a library of this compound derivatives, researchers can identify the key structural features responsible for its therapeutic effects. mdpi.comrsc.orgpharmacy180.com This knowledge can then be used to design and develop new analogs with enhanced potency, selectivity, and pharmacokinetic profiles. frontiersin.orgnih.govnih.gov For example, SAR studies on other natural products have successfully led to the development of more effective drugs. frontiersin.org
Integration of Omics Technologies for Systems-Level Understanding
To gain a holistic understanding of the effects of this compound, it is essential to integrate various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. wikipedia.orgresearchgate.netnih.gov This systems biology approach allows for the simultaneous analysis of thousands of genes, proteins, and metabolites, providing a comprehensive picture of the cellular response to this compound. nih.govmdpi.comnib.sifrontiersin.org By combining these multi-omics datasets, researchers can construct detailed models of the biological networks affected by the compound. This will not only help to further elucidate its mechanisms of action but also to identify potential biomarkers for predicting treatment response and to uncover novel therapeutic targets. mdpi.comfrontiersin.org
Q & A
Q. What are the established methods for identifying and characterizing Roxburic acid in plant extracts?
this compound, a pentacyclic triterpenoid, can be identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise molecular weight determination. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing its hydroxyl and carboxylic acid groups. Purity validation requires differential scanning calorimetry (DSC) and X-ray crystallography .
Q. How can researchers design experiments to assess this compound's preliminary biological activity?
Begin with in vitro assays targeting lipid metabolism pathways, such as 3T3-L1 adipocyte differentiation models, to evaluate its effects on lipid accumulation. Dose-response curves and cytotoxicity assays (e.g., MTT) should be integrated to establish therapeutic windows. Positive controls (e.g., statins) and negative controls (solvent-only treatments) are essential for validating assay specificity .
Q. What are the key challenges in synthesizing this compound for laboratory studies?
Challenges include stereochemical complexity during chemical synthesis and low natural abundance in plant sources. Semi-synthetic routes from abundant precursors (e.g., β-amyrin) may improve yield. Purification requires silica gel chromatography followed by recrystallization, with purity confirmed via HPLC-MS .
Advanced Research Questions
Q. How can molecular docking and network pharmacology elucidate this compound's mechanism in lipid metabolism regulation?
Network pharmacology identifies core targets (e.g., AKT1, RXRA) by integrating compound-target databases (e.g., TCMSP) and disease-gene datasets (e.g., DisGeNET). Molecular docking (using AutoDock Vina or Schrödinger) validates binding affinities. For this compound, hydrogen bonding with AKT1 (Asp292, Asp274) and hydrophobic interactions with residues like Leu295 suggest stabilization of lipid-regulating pathways. Cross-validation with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended .
Q. What experimental strategies resolve contradictions in this compound's reported bioactivity across studies?
Contradictions may arise from differences in cell models (e.g., HepG2 vs. 3T3-L1) or assay conditions. Systematic reviews with meta-analyses can identify confounding variables. Follow-up studies should standardize protocols (e.g., lipid quantification via Oil Red O staining) and validate findings in in vivo hyperlipidemia models (e.g., high-fat diet-induced mice) .
Q. How can multi-omics approaches enhance understanding of this compound's polypharmacology?
Transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) can map pathway alterations in treated models. For example, this compound’s modulation of PI3K/AKT and PPARγ pathways in lipid metabolism can be corroborated by gene expression profiles and metabolite flux analysis. Integration with proteomics (e.g., Western blot for AKT1 phosphorylation) strengthens mechanistic insights .
Methodological Guidance
What criteria should guide the formulation of research questions on understudied compounds like this compound?
Apply the FINER framework :
Q. How should researchers design a robust literature review to contextualize this compound studies?
Use databases like PubMed and SciFinder with keywords "this compound," "triterpenoids," and "lipid metabolism." Focus on recent studies (post-2020) to identify emerging trends. Critically appraise methodologies in existing literature to highlight inconsistencies (e.g., variable dosage ranges) .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects?
Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50 values. For omics data, apply false discovery rate (FDR) corrections and pathway enrichment analysis (e.g., DAVID, Metascape). Replicate experiments in triplicate to ensure reproducibility .
Q. How can researchers validate computational predictions of this compound-target interactions experimentally?
Prioritize targets with high docking scores (e.g., AKT1: ΔG ≤ -5 kcal/mol) for in vitro validation. Use co-immunoprecipitation (Co-IP) to confirm protein-ligand binding and CRISPR/Cas9 knockout models to assess functional relevance .
Tables of Key Findings
| Target Protein | Binding Energy (ΔG, kcal/mol) | Key Interactions |
|---|---|---|
| AKT1 | -7.2 | Hydrogen bonds: Asp292, Asp274 |
| RXRA | -6.8 | Hydrophobic: Leu295, Phe309 |
| ESR1 | -6.5 | Hydrogen bond: Glu191 |
Data sourced from molecular docking studies of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
